Galacto-N-neoPentaose is a complex carbohydrate that belongs to the family of oligosaccharides. It is derived from galactose and is characterized by its unique structural features and potential biological applications. This compound is of significant interest in the fields of biochemistry and glycoscience due to its role in various biological processes and its potential therapeutic applications.
Galacto-N-neoPentaose can be sourced from natural polysaccharides, particularly those found in milk and certain plant materials. It can also be synthesized through various chemical methods, which allow for the production of specific derivatives that may enhance its functional properties.
Galacto-N-neoPentaose is classified as a non-reducing oligosaccharide. It is part of a broader category of glycans, which are polysaccharides that play crucial roles in biological recognition processes, cell signaling, and immune responses. Its classification is essential for understanding its interactions within biological systems.
The synthesis of Galacto-N-neoPentaose can be achieved through several methods:
The chemoenzymatic approach typically requires careful optimization of reaction conditions, including pH, temperature, and enzyme concentrations, to maximize yield and specificity in the synthesis of Galacto-N-neoPentaose .
Galacto-N-neoPentaose consists of a backbone primarily composed of galactose units linked through glycosidic bonds. Its specific structure includes:
The molecular formula and weight of Galacto-N-neoPentaose vary depending on the specific isomer or derivative synthesized. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule.
Galacto-N-neoPentaose participates in various chemical reactions typical for oligosaccharides:
The efficiency and selectivity of these reactions depend on factors such as temperature, solvent choice, and catalyst presence, which must be optimized for desired outcomes.
The mechanism by which Galacto-N-neoPentaose exerts its biological effects involves interactions with specific receptors on cell surfaces. These interactions can modulate immune responses or influence cellular signaling pathways.
Research indicates that oligosaccharides like Galacto-N-neoPentaose may act as prebiotics, promoting the growth of beneficial gut bacteria. This effect is mediated through carbohydrate recognition by gut microbiota, leading to enhanced gut health and immune function .
Galacto-N-neoPentaose appears as a white crystalline solid or powder at room temperature. It is soluble in water but may have limited solubility in organic solvents.
Characterization techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to analyze purity and composition.
Galacto-N-neoPentaose has several promising applications in scientific research:
Galacto-N-neopentaose (Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Gal) is a complex human milk oligosaccharide (HMO) characterized by a linear pentasaccharide backbone. Its systematic name reflects the sequence: two N-acetyllactosamine units (Galβ1-4GlcNAc) linked via β(1-3) bonds to a terminal galactose residue [6] [10]. The structure is synonymously designated Di-LAcNac-Gal, emphasizing its two repeating N-acetyllactosamine motifs [1] [10]. With the molecular formula C₃₄H₅₈N₂O₂₆ and a molecular weight of 910.82 g/mol, it typically exists as a white powder soluble in aqueous buffers [10].
Isomeric variations arise from alternative glycosidic linkages (e.g., β1-6 instead of β1-3) or distinct monosaccharide sequences. Unlike fucosylated HMOs like 2′-FL, Galacto-N-neopentaose lacks terminal fucose or sialic acid residues, placing it in the neutral non-fucosylated HMO category [2] [7]. Its linear architecture contrasts with branched HMOs such as Lacto-N-fucopentaose (LNFP), which possess α1-2/3/4-fucosylations [7].
The β-configuration of Galacto-N-neopentaose’s glycosidic bonds is critical for its structural stability and biological recognition. Each linkage forms via nucleophilic attack on the anomeric carbon of the donor sugar, with β-stereochemistry resulting from stereospecific glycosyltransferase catalysis [5] [8]. The β(1-4) and β(1-3) bonds adopt distinct torsional angles (ψ and φ), influencing chain flexibility:
Table 1: Glycosidic Linkage Properties in Galacto-N-neopentaose
Linkage Type | Bond Angles (ψ/φ) | Conformational Flexibility | Stereochemical Outcome |
---|---|---|---|
Galβ(1-4)GlcNAc | ψ: 0°–15°; φ: -15°–30° | Moderate | β-anomer retained |
GlcNAcβ(1-3)Gal | ψ: 30°–60°; φ: -30°–0° | High | β-anomer retained |
Neighboring group participation by the C2 N-acetyl group in GlcNAc residues ensures exclusive β-linkage formation during biosynthesis. This occurs through transient oxocarbenium ion intermediates shielded from α-face nucleophilic attack [8]. The molecule’s extended conformation enables optimal interaction with microbial lectins or host receptors, distinguishing it from α-linked isomers with compact folds [5] [8].
Galacto-N-neopentaose belongs to a broader HMO landscape exceeding 200 identified structures [2] [4]. Its abundance and function diverge significantly from dominant HMOs:
Concentration & Secretor Status Dependence:Unlike 2′-FL (abundant in secretor mothers, ~2.56 g/L), Galacto-N-neopentaose occurs at lower concentrations and shows less dependence on maternal FUT2/FUT3 genotypes. Total HMO levels in non-secretors are 35–40% lower than in secretors, but neutral non-fucosylated HMOs like Galacto-N-neopentaose constitute 42–55% of total HMOs regardless of status [2] [7].
Structural Classification:As a non-fucosylated, non-sialylated oligosaccharide, it contrasts with:
Sialylated HMOs (e.g., 3′-SL, 12–14% of HMOs): Terminate in N-acetylneuraminic acid [2] [4].
Biological Implications:The absence of fucose/sialic acid limits its role in pathogen anti-adhesion but supports Bifidobacterium growth via β-galactosidase digestion. Its N-acetyllactosamine repeats mimic host glycoconjugates, potentially modulating immune cell signaling [2] [7].
Table 2: Comparative Structural Features of Major HMOs
HMO | Core Structure | Linkage Variations | Relative Abundance (g/L) |
---|---|---|---|
Galacto-N-neopentaose | Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Gal | Linear β(1-3)/β(1-4) chains | <0.5 (estimated) |
2′-FL | Fucα1-2Galβ1-4Glc | α1-2-fucosylation | 2.56 ± 0.054 |
LNT | Galβ1-3GlcNAcβ1-3Galβ1-4Glc | β(1-3) linkage | 0.82 ± 0.0057 |
LNnT | Galβ1-4GlcNAcβ1-3Galβ1-4Glc | β(1-4)Galβ1-4GlcNAc unit | Variable |
Geographical variations influence HMO profiles: Asian populations exhibit higher LSTc but lower FDSLNH than Caucasians [4]. Though quantitative data for Galacto-N-neopentaose across populations is limited, its structure aligns with HMOs supporting gut microbiota symbiosis [4] [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis confirms Galacto-N-neopentaose’s structure through anomeric proton signatures:
Table 3: Key ¹H NMR Chemical Shifts for Galacto-N-neopentaose
Residue | Anomeric Proton (δ ppm) | Characteristic Peaks (δ ppm) | Coupling Patterns |
---|---|---|---|
Terminal Gal | 4.48 | 3.65 (H-4), 3.52 (H-3) | Doublet (J=7.8 Hz) |
Internal Gal (β1-4) | 4.46 | 3.92 (H-4), 3.68 (H-2) | Doublet (J=8.0 Hz) |
GlcNAc (β1-3) | 4.62 | 2.05 (NAc), 3.78 (H-3) | Doublet (J=8.2 Hz) |
Mass Spectrometry (MS):Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode shows [M-H]⁻ ions at m/z 909.8, aligning with the molecular weight (910.82 g/mol). Tandem MS/MS fragments reveal cleavage at β(1-3) linkages, yielding signature ions at m/z 366 (Galβ1-4GlcNAc⁻) and m/z 528 (Galβ1-4GlcNAcβ1-3Gal⁻) [6] [10].
Infrared (IR) Spectroscopy:Key absorptions include:
Synthetic variants (e.g., terminal alkyne-conjugated Galacto-N-neopentaose, m/z 1062.03) show modified IR peaks at 2100–2150 cm⁻¹ (C≡C stretch) [6]. Purity (>90%) is validated by integrated ¹H NMR peak intensities and LC-MS chromatograms [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0